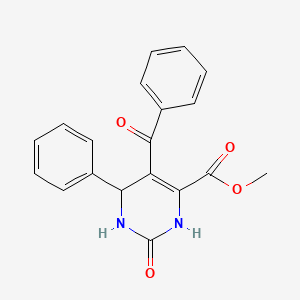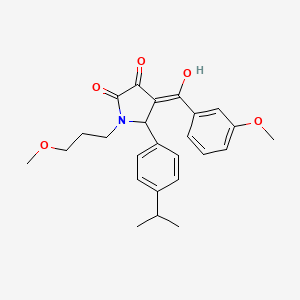![molecular formula C10H7ClN6 B11056583 1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11056583.png)
1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-CHLORO-2-(1H-IMIDAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features both imidazole and tetrazole rings. These structures are known for their diverse applications in medicinal chemistry, particularly due to their biological activities and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-CHLORO-2-(1H-IMIDAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole-tetrazole compounds .
Scientific Research Applications
1-[5-CHLORO-2-(1H-IMIDAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-CHLORO-2-(1H-IMIDAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE: A simpler structure with similar biological activities.
1H-1,2,3,4-TETRAAZOLE: Shares the tetrazole ring but lacks the imidazole moiety.
5-CHLORO-1H-IMIDAZOLE: Contains the imidazole ring with a chlorine substituent but lacks the tetrazole ring.
Uniqueness
1-[5-CHLORO-2-(1H-IMIDAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to the combination of both imidazole and tetrazole rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN6 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
1-(5-chloro-2-imidazol-1-ylphenyl)tetrazole |
InChI |
InChI=1S/C10H7ClN6/c11-8-1-2-9(16-4-3-12-6-16)10(5-8)17-7-13-14-15-17/h1-7H |
InChI Key |
BYFPIIYSSAKBBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide](/img/structure/B11056509.png)
![2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11056517.png)
![7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B11056518.png)
![(4E)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B11056525.png)
![3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056537.png)
![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B11056549.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(4-methoxyphenyl)-6-(1-methylethyl)-](/img/structure/B11056568.png)
![Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11056571.png)
![5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11056574.png)

![5-(2-hydroxyethyl)-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11056586.png)
![Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11056587.png)
